molecular formula C11H22O2 B1339002 11-Hydroxyundecan-2-one

11-Hydroxyundecan-2-one

Cat. No.: B1339002
M. Wt: 186.29 g/mol
InChI Key: IACCVEKYDYBVMH-UHFFFAOYSA-N
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Description

11-Hydroxyundecan-2-one (C₁₁H₂₂O₂) is a hydroxy ketone characterized by a linear 11-carbon chain with a hydroxyl (-OH) group at the 11th position and a ketone (-C=O) group at the 2nd position. It is a white crystalline solid with a melting point of 39–40°C, as reported in catalytic studies involving Wacker oxidation systems . Its bifunctional nature (hydroxyl and ketone groups) distinguishes it from simpler aliphatic ketones, enabling unique reactivity in organic synthesis and coordination chemistry.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

11-hydroxyundecan-2-one

InChI

InChI=1S/C11H22O2/c1-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3

InChI Key

IACCVEKYDYBVMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 11-Hydroxyundecan-2-one is compared to compounds with analogous carbon chains or functional groups.

Functional Group-Based Comparison

Aliphatic Ketones
  • 2-Undecanone (CAS 112-12-9): Structure: A linear ketone with a carbonyl group at position 2. Physical Properties: Pale yellow liquid; boiling point 231°C, density 0.83 g/cm³ . Toxicity: Acute oral LD₅₀ >5,000 mg/kg (rat, rabbit); highly toxic to aquatic life (LC₅₀ for fish <1 mg/L) . Applications: Used in fragrances, solvents, and insect repellents. Key Difference: The absence of a hydroxyl group in 2-undecanone results in lower polarity, making it a liquid at room temperature compared to the solid-state hydroxy ketone.
Amines
  • 1-Aminoundecane (Undecylamine, CAS 7307-55-3): Structure: An 11-carbon primary amine (-NH₂). Physical Properties: Liquid; molecular weight 171.33 g/mol . Applications: Intermediate in surfactant synthesis.
Carboxylic Acid Derivatives
  • 11-(Oxolan-2-yl)undecanoic Acid: Structure: Combines a carboxylic acid (-COOH) and a tetrahydrofuran ring. Properties: Acidic (pKa ≈4.95); moderate hydrophilicity (LogD ~1.64 at pH 5.5) . Applications: Potential use in polymer chemistry due to bifunctional reactivity. Key Difference: The carboxylic acid group enhances water solubility and acidity, contrasting with the hydroxy ketone’s neutral polarity.

Hydrocarbon Analogs

  • Physical Properties: Liquid; boiling point 196°C . Applications: Solvent or fuel additive.
  • 2-Methylundecane (CAS 7045-71-8) :

    • Structure : Branched isomer of undecane.
    • Physical Properties : Molecular weight 170.33 g/mol .

    Key Difference : Hydrocarbons lack functional groups, resulting in lower reactivity and absence of catalytic or coordination applications.

Data Table: Comparative Analysis

Compound Molecular Formula Functional Groups State (RT) Melting Point (°C) Boiling Point (°C) Toxicity (LD₅₀) Key Applications
This compound C₁₁H₂₂O₂ Hydroxyl, Ketone Solid 39–40 N/A Not reported Catalysis
2-Undecanone C₁₁H₂₂O Ketone Liquid N/A 231 >5,000 mg/kg Fragrances, solvents
1-Aminoundecane C₁₁H₂₅N Amine Liquid N/A N/A Not reported Surfactant synthesis
11-(Oxolan-2-yl)undecanoic Acid C₁₅H₂₆O₃ Carboxylic acid, Ether Solid N/A N/A Not reported Polymer chemistry
Undecane C₁₁H₂₄ None Liquid -25.5 196 Low Solvents
2-Methylundecane C₁₂H₂₆ None Liquid N/A N/A Not reported Fuel additives

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